molecular formula C11H10ClNO B3032437 4-Chloro-7-ethoxyquinoline CAS No. 178984-50-4

4-Chloro-7-ethoxyquinoline

Cat. No.: B3032437
CAS No.: 178984-50-4
M. Wt: 207.65
InChI Key: KXQRJBISXXFVNK-UHFFFAOYSA-N
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Description

4-Chloro-7-ethoxyquinoline is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₀ClNO. It is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a chlorine atom at the 4th position and an ethoxy group at the 7th position on the quinoline ring.

Scientific Research Applications

4-Chloro-7-ethoxyquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals

Future Directions

Quinoline heterocycles, such as 4-Chloro-7-ethoxyquinoline, are useful scaffolds for developing bioactive molecules used in various applications, including anticancer, antimalarial, and antimicrobial treatments . Therefore, future research may focus on synthesizing novel quinoline derivatives and investigating their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-ethoxyquinoline typically involves the reaction of 4-chloro-7-hydroxyquinoline with ethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in N,N-dimethylformamide (DMF) as the solvent. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-ethoxyquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4th position can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and primary amines in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

    Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation using palladium on carbon.

Major Products Formed:

  • Substituted quinolines with various functional groups at the 4th position.
  • Oxidized products such as quinoline carboxylic acids or aldehydes.
  • Reduced products such as dihydroquinoline derivatives.

Comparison with Similar Compounds

Uniqueness: 4-Chloro-7-ethoxyquinoline is unique due to the presence of both the chlorine atom and the ethoxy group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential as a versatile intermediate in organic synthesis and drug development.

Properties

IUPAC Name

4-chloro-7-ethoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-2-14-8-3-4-9-10(12)5-6-13-11(9)7-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQRJBISXXFVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=NC=CC(=C2C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90734988
Record name 4-Chloro-7-ethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178984-50-4
Record name 4-Chloro-7-ethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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